(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound that features a pyrazole ring substituted with an isobutyl group, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the isobutyl and piperidine groups. The final step involves the addition of the methanol group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using isobutyl bromide and a suitable base.
Attachment of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further investigation.
Comparison with Similar Compounds
Similar Compounds
- (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)ethanol
- (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)propanol
- (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)butanol
Uniqueness
(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is unique due to the specific combination of functional groups it possesses. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H23N3O |
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Molecular Weight |
237.34 g/mol |
IUPAC Name |
[2-(2-methylpropyl)-5-piperidin-4-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C13H23N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h7,10-11,14,17H,3-6,8-9H2,1-2H3 |
InChI Key |
YLFSPLJPXOJVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2CCNCC2)CO |
Origin of Product |
United States |
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